8-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride
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Overview
Description
8-Fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of fluorine in the molecule enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under specific conditions to form the spiro linkage. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the fluorine atom into the molecule .
Industrial Production Methods
In an industrial setting, the production of 8-Fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
8-Fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
8-Fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes, receptors, or other proteins. The pathways involved in its action are currently under investigation, with studies focusing on its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 8-Fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride include:
- 6-Fluorospiro[chromene-2,4’-piperidine] hydrochloride
- 6-Methylspiro[chromane-2,4’-piperidine] hydrochloride
- 7-Methoxyspiro[chromane-2,4’-piperidine] hydrochloride
Uniqueness
What sets 8-Fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride apart is its unique spiro structure combined with the presence of a fluorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H15ClFNO2 |
---|---|
Molecular Weight |
271.71 g/mol |
IUPAC Name |
8-fluorospiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride |
InChI |
InChI=1S/C13H14FNO2.ClH/c14-10-3-1-2-9-11(16)8-13(17-12(9)10)4-6-15-7-5-13;/h1-3,15H,4-8H2;1H |
InChI Key |
ZKCPVFIAGFQQFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(=O)C3=C(O2)C(=CC=C3)F.Cl |
Origin of Product |
United States |
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